molecular formula C13H12N4S B15228233 1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B15228233
M. Wt: 256.33 g/mol
InChI Key: PQPRFTYTZZPFRR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with suitable reagents to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium methoxide to facilitate the cyclocondensation process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Similar in structure but lacks the dimethylphenyl group.

    1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Contains a single methyl group on the phenyl ring.

    1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine: Similar core structure but with an amine group instead of a thiol.

Uniqueness

1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H12N4S/c1-8-4-3-5-11(9(8)2)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

PQPRFTYTZZPFRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=S)N=CN3)C

Origin of Product

United States

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